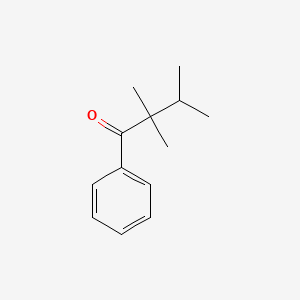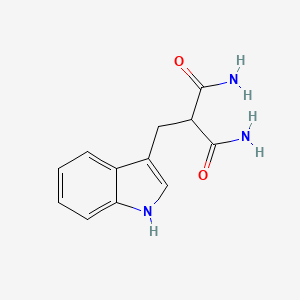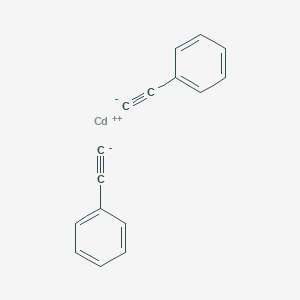
cadmium(2+);ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);ethynylbenzene is a coordination compound that consists of cadmium ions (Cd²⁺) and ethynylbenzene ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);ethynylbenzene typically involves the reaction of cadmium salts with ethynylbenzene under controlled conditions. One common method is to dissolve cadmium chloride (CdCl₂) in a suitable solvent, such as ethanol, and then add ethynylbenzene to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: Reduction reactions can convert cadmium(2+) ions to metallic cadmium.
Substitution: Ethynylbenzene ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution reactions may involve reagents like halogens (Cl₂, Br₂) or other organic ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing compounds.
Reduction: Metallic cadmium (Cd).
Substitution: Various cadmium coordination compounds with different ligands.
Scientific Research Applications
Cadmium(2+);ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism by which cadmium(2+);ethynylbenzene exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair, and interference with cellular signaling pathways, ultimately affecting cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Cadmium(2+);phenylacetylene: Similar structure but with a phenylacetylene ligand instead of ethynylbenzene.
Cadmium(2+);styrene: Contains a styrene ligand, differing in the presence of a vinyl group.
Cadmium(2+);benzene: Simplest aromatic cadmium compound with benzene as the ligand.
Uniqueness
Cadmium(2+);ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
46842-01-7 |
|---|---|
Molecular Formula |
C16H10Cd |
Molecular Weight |
314.66 g/mol |
IUPAC Name |
cadmium(2+);ethynylbenzene |
InChI |
InChI=1S/2C8H5.Cd/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChI Key |
VWOMFPKNORMRAL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


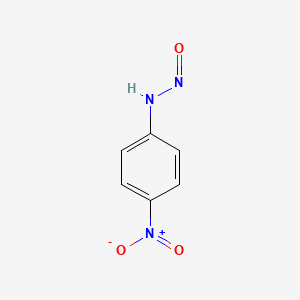
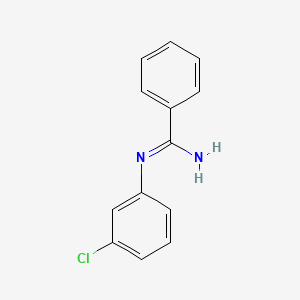

![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
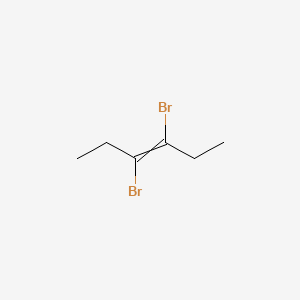
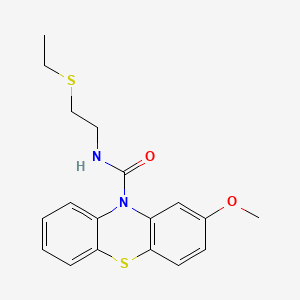
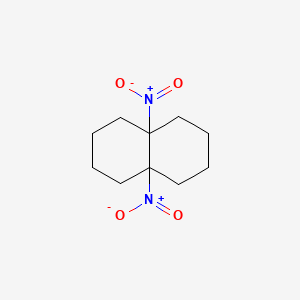
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
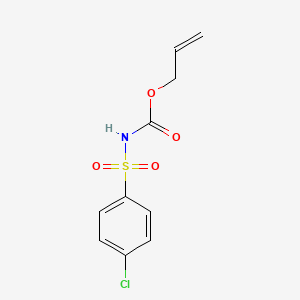
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
